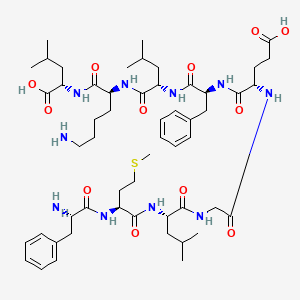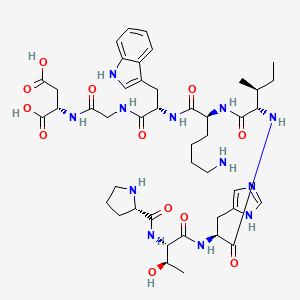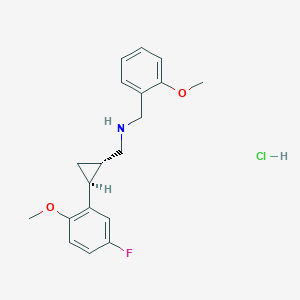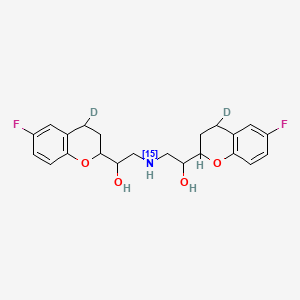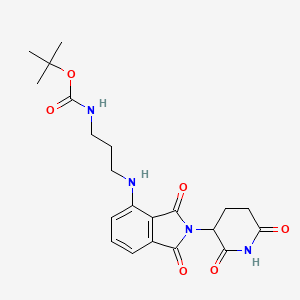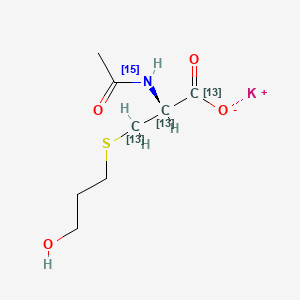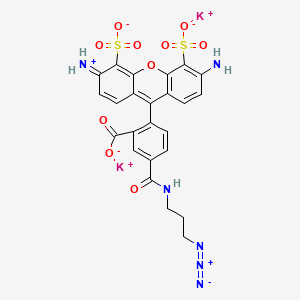
AF488 azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AF488 azide, also known as Alexa Fluor 488 azide, is a green-fluorescent dye that is widely used in various scientific applications. It is known for its high brightness and photostability, making it an excellent choice for fluorescence microscopy, flow cytometry, and high-content screening. The compound is reactive with terminal alkynes via a copper-catalyzed click reaction, which allows for the efficient labeling of biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AF488 azide is synthesized through a series of chemical reactions that involve the introduction of an azido group into the Alexa Fluor 488 dye. The process typically involves the following steps:
Activation of Alexa Fluor 488: The Alexa Fluor 488 dye is first activated by converting it into a reactive intermediate.
Introduction of Azido Group: The activated dye is then reacted with an azido-containing reagent to introduce the azido group.
Purification: The resulting this compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
AF488 azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and result in the formation of stable triazole linkages .
Common Reagents and Conditions
CuAAC: This reaction requires a copper (I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
SPAAC: This reaction does not require a catalyst and can be performed under mild conditions. .
Major Products
The major products of these reactions are triazole-linked conjugates, which are highly stable and can be used for various applications, including biomolecule labeling and imaging .
Wissenschaftliche Forschungsanwendungen
AF488 azide has a wide range of applications in scientific research, including:
Chemistry: Used for the labeling of small molecules and polymers, facilitating the study of chemical reactions and interactions.
Biology: Employed in the labeling of proteins, nucleic acids, and other biomolecules for fluorescence microscopy and flow cytometry. .
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Wirkmechanismus
The mechanism of action of AF488 azide involves its ability to react with terminal alkynes or strained alkynes through click chemistry reactions. This reaction forms a stable triazole linkage, allowing the dye to be covalently attached to various biomolecules. The high brightness and photostability of this compound make it an excellent fluorescent label for imaging and detection purposes .
Vergleich Mit ähnlichen Verbindungen
AF488 azide is often compared with other fluorescent dyes, such as:
Fluorescein isothiocyanate (FITC): While FITC is also a green-fluorescent dye, this compound offers higher photostability and brightness, making it more suitable for long-term imaging applications.
Rhodamine B: Rhodamine B is a red-fluorescent dye, and while it has similar applications, this compound’s green fluorescence provides better contrast in certain imaging techniques.
Cy3 and Cy5: These dyes emit in the orange and red regions of the spectrum, respectively.
Eigenschaften
Molekularformel |
C24H18K2N6O10S2 |
|---|---|
Molekulargewicht |
692.8 g/mol |
IUPAC-Name |
dipotassium;2-(3-amino-6-azaniumylidene-4,5-disulfonatoxanthen-9-yl)-5-(3-azidopropylcarbamoyl)benzoate |
InChI |
InChI=1S/C24H20N6O10S2.2K/c25-16-6-4-13-18(12-3-2-11(10-15(12)24(32)33)23(31)28-8-1-9-29-30-27)14-5-7-17(26)22(42(37,38)39)20(14)40-19(13)21(16)41(34,35)36;;/h2-7,10,25H,1,8-9,26H2,(H,28,31)(H,32,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChI-Schlüssel |
MGJOLOROLGHSRR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)[O-])C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


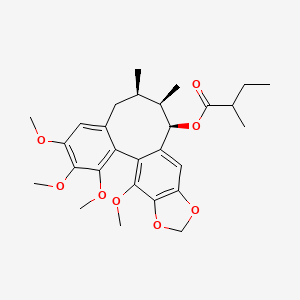

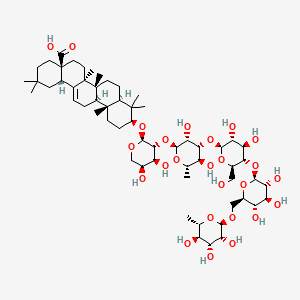
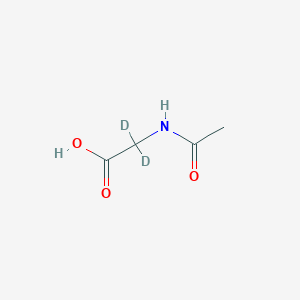
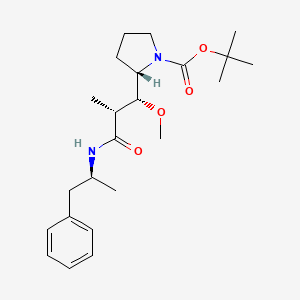
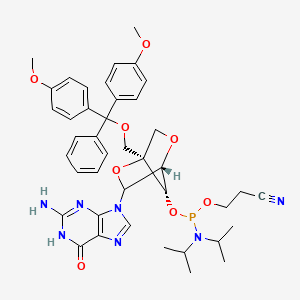
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)

